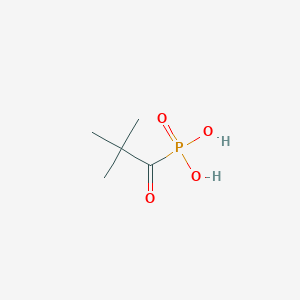
(2,2-Dimethylpropanoyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropanoyl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 2,2-dimethylpropanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropanoyl)phosphonic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphonating agent. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The McKenna procedure is particularly favored in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Dimethylpropanoyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropanoyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives
Medicine: It is explored for its potential use in drug development and as a bone-targeting agent
Industry: The compound is used in the design of supramolecular materials, surface functionalization, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropanoyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective as a chelating agent. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing its biological and chemical activity .
Comparación Con Compuestos Similares
Phosphonic Acid: Shares the phosphonic acid functional group but lacks the 2,2-dimethylpropanoyl moiety
Aminophosphonic Acids: Contain an amino group in addition to the phosphonic acid group
Organophosphonic Acids: Include various organic groups attached to the phosphonic acid
Uniqueness: (2,2-Dimethylpropanoyl)phosphonic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
108584-92-5 |
|---|---|
Fórmula molecular |
C5H11O4P |
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoylphosphonic acid |
InChI |
InChI=1S/C5H11O4P/c1-5(2,3)4(6)10(7,8)9/h1-3H3,(H2,7,8,9) |
Clave InChI |
PZEBTBCCHXREGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
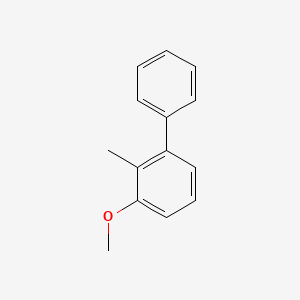
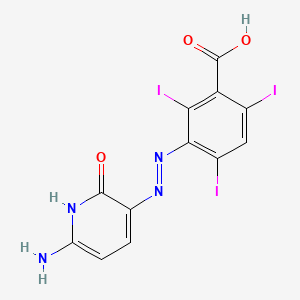
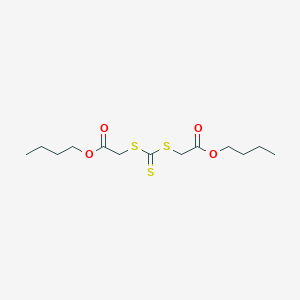
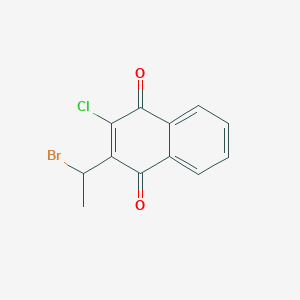
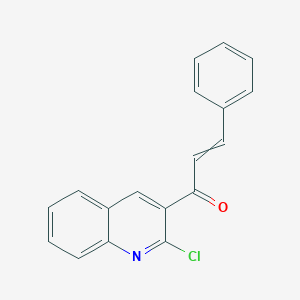
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
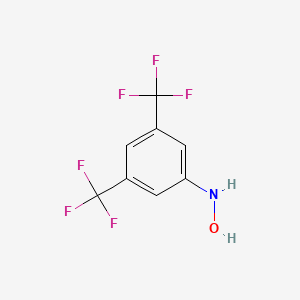
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)

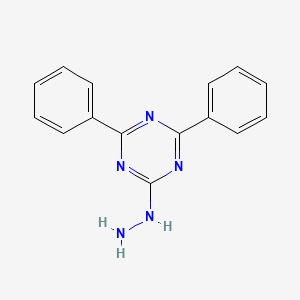
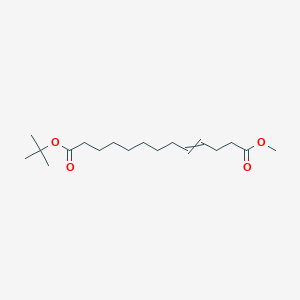
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
